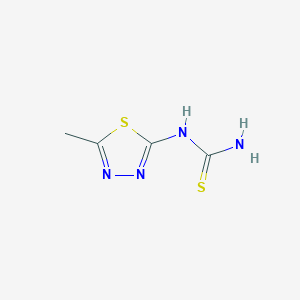

Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)-

Description

Emergence of Thiadiazole-Based Therapeutics

The 1,3,4-thiadiazole ring first gained prominence in the mid-20th century with the development of sulfamethizole, a sulfonamide antibiotic effective against urinary tract infections. Its mechanism of action, inhibition of bacterial dihydropteroate synthase, highlighted the pharmacodynamic potential of thiadiazole-containing compounds. Subsequent innovations, such as acetazolamide (a carbonic anhydrase inhibitor for glaucoma) and cefazedone (a β-lactam antibiotic), further cemented the thiadiazole scaffold’s role in drug discovery. By the 1990s, researchers began exploring structural hybrids to overcome microbial resistance, leading to the incorporation of thiourea groups—a class known for their hydrogen-bonding capacity and metal-chelating properties.

The first-generation thiadiazole-thiourea conjugates, synthesized in the early 2000s, focused on antimycobacterial applications. For example, N-(5-phenyl-1,3,4-thiadiazol-2-yl)-N′-arylthioureas exhibited MIC values of 6.25 μg mL⁻¹ against Mycobacterium tuberculosis, outperforming isoniazid in resistant strains. These findings catalyzed efforts to optimize substituent patterns, particularly at the thiadiazole C5 position, where alkyl or aryl groups could enhance membrane permeability.

Advancements in Hybrid Pharmacophore Design

The 2010s witnessed a paradigm shift toward multitarget hybrids. A landmark study by Kumar et al. (2018) demonstrated that 5-nitro-1,3,4-thiadiazole-thiourea derivatives inhibited both DNA gyrase (IC₅₀ = 1.22 μM) and topoisomerase IV (IC₅₀ = 53.78 μM) in S. aureus, addressing resistance mechanisms reliant on enzyme redundancy. Concurrently, computational advances enabled precise mapping of structure-activity relationships (SAR). For instance, elongation of the C5 alkyl chain from methyl to pentyl improved Gram-negative coverage by 4-fold, attributed to increased lipophilicity and enhanced penetration through outer membrane porins.

Table 1 : Antimicrobial Activity of Select 1,3,4-Thiadiazole-Thiourea Hybrids

| Compound | C5 Substituent | MIC vs S. aureus (μg mL⁻¹) | MIC vs E. coli (μg mL⁻¹) |

|---|---|---|---|

| 6a | H | 1.56 | 3.125 |

| 6h | Heptyl | 0.78 | 1.56 |

| 6i | Phenyl | 3.125 | 6.25 |

Properties

CAS No. |

58326-38-8 |

|---|---|

Molecular Formula |

C4H6N4S2 |

Molecular Weight |

174.3 g/mol |

IUPAC Name |

(5-methyl-1,3,4-thiadiazol-2-yl)thiourea |

InChI |

InChI=1S/C4H6N4S2/c1-2-7-8-4(10-2)6-3(5)9/h1H3,(H3,5,6,8,9) |

InChI Key |

WLYWAVBSPYLFGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole Intermediate

The key precursor for the preparation of thiourea derivatives is 2-amino-5-methyl-1,3,4-thiadiazole. This intermediate is commonly synthesized via cyclization reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives.

- General Procedure:

- Aliphatic carboxylic acids (e.g., acetic acid derivatives) react with thiosemicarbazide in the presence of concentrated sulfuric acid.

- The reaction proceeds under heating conditions, promoting cyclization to form the 1,3,4-thiadiazole ring bearing a methyl substituent at position 5.

- The product, 2-amino-5-methyl-1,3,4-thiadiazole, is isolated as a pale solid after workup and purification.

This method ensures the introduction of the methyl group at the 5-position, critical for the biological activity and further functionalization of the thiadiazole ring.

Preparation of Thiourea Derivatives from 2-Amino-5-methyl-1,3,4-thiadiazole

The transformation of 2-amino-5-methyl-1,3,4-thiadiazole into thiourea derivatives typically involves nucleophilic addition reactions with isothiocyanates or related reagents.

Method A: Reaction with Isothiocyanates

- The amino group of 2-amino-5-methyl-1,3,4-thiadiazole undergoes nucleophilic addition to substituted isothiocyanates, such as p-tolylsulfonyl isothiocyanate.

- This reaction is carried out in anhydrous solvents like dry acetone or dimethylformamide (DMF) under reflux or room temperature conditions.

- The reaction mixture is stirred for several hours (commonly 4–6 hours), and completion is monitored by thin-layer chromatography (TLC).

- The crude product is precipitated, filtered, and purified by recrystallization or column chromatography to afford the thiourea derivative.

Method B: Reaction with Isocyanates for Urea Derivatives

Representative Synthetic Procedure (From Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Substituted benzoic acid (1.15 mM), EDCI (1.25 mM), HOBt (1.25 mM) in DMF at 0°C to room temperature | Activation of carboxylic acid for amide bond formation |

| 2 | Addition of 2-amino-1,3,4-thiadiazole (1.25 mM) dropwise at 0°C, stirring at room temperature for 6 hours under nitrogen | Formation of intermediate amide-linked thiadiazole derivatives |

| 3 | Extraction with ethyl acetate, water, and saturated sodium bicarbonate; drying and recrystallization from ethanol | Purification of intermediates |

| 4 | Reaction of intermediate with substituted amines in DMF with anhydrous potassium carbonate at 140°C for 4 hours under nitrogen | Final thiourea derivative synthesis via nucleophilic substitution |

| 5 | Extraction, solvent removal, recrystallization, and column chromatography | Isolation and purification of final compounds |

This procedure highlights the importance of controlled temperature, inert atmosphere, and purification steps to obtain high-purity thiourea derivatives.

Analytical and Spectroscopic Characterization

The synthesized thiourea derivatives are typically characterized by:

- Infrared Spectroscopy (IR): Identification of characteristic thiourea NH and C=S stretching bands.

- Nuclear Magnetic Resonance (NMR): Proton NMR (^1H NMR) signals corresponding to methyl groups at 5-position, aromatic protons, and thiourea NH protons.

- Mass Spectrometry (MS): Confirmation of molecular weight and fragmentation patterns.

- Elemental Analysis: Verification of carbon, hydrogen, nitrogen, and sulfur content consistent with proposed structures.

Summary Table of Preparation Methods

Research Results and Observations

- The presence of the methyl group at the 5-position of the 1,3,4-thiadiazole ring influences biological activity and synthetic reactivity.

- Reaction conditions such as temperature, solvent, and atmosphere (nitrogen) are critical for high yields and purity.

- The choice of substituents on the isothiocyanate affects the yield and properties of the final thiourea derivatives.

- Purification steps including recrystallization and column chromatography are essential to isolate analytically pure compounds.

- Spectral data confirm the successful synthesis of thiourea derivatives with expected functional groups and molecular weights.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1,3,4-thiadiazol-2-yl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)-, also known as 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, is a heterocyclic compound that has a thiadiazole ring with a methyl group and a urea functional group attached. The presence of the thiadiazole part gives it unique chemical properties, and the urea group makes it useful in both pharmaceutical and agricultural applications. Thiadiazoles are known for their different biological activities.

Synthesis

1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is made by reacting sodium cyanate with a precursor made from 5-methyl-1,3,4-thiadiazole.

Applications

- Antimicrobial Agent Studies have shown that thiadiazole compounds can be effective against various pathogens because they can disrupt cellular processes in microorganisms.

- Pesticide/Fungicide Some studies have suggested that it can be used to protect plants because it can stop plant pathogens from growing.

- Anti-tubercular agents Scientists have created new versions of the compound with both thiourea and 1,3,4-thiadiazole to fight tuberculosis . Compounds 11 and 19 were the most active, with minimum inhibitory concentration (MIC) values of 10.96 and 11.48 µM, respectively . Compound 15 inhibited M. tuberculosis strain H 37Rv with an MIC value of 17.81 µM .

Interaction Studies

Interaction studies look at how 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea interacts biochemically within biological systems:

- Enzyme inhibition assays

- Receptor binding studies

- Cellular uptake and distribution analyses

Mechanism of Action

The mechanism of action of (5-methyl-1,3,4-thiadiazol-2-yl)thiourea involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Comparison with Similar Compounds

Thiadiazole Amines

- 2-Amino-5-methyl-1,3,4-thiadiazole: A precursor to the target compound, this amine lacks the thiourea spacer but shares the methyl-substituted thiadiazole core. It is used in synthesizing antimicrobial and antiviral agents .

- 5-Chloro/Bromo-1,3,4-thiadiazol-2-amine : Halogen substituents enhance electronegativity, improving interactions with biological targets. These derivatives show higher reactivity in nucleophilic substitutions compared to methyl-substituted analogs .

Key Differences :

Thiazolidin-4-One Derivatives

Compounds such as 3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-ones exhibit anticancer and antioxidant activities. For example:

- 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)thiazolidin-4-one (3f) : IC50 = 46.34 μmol L⁻¹ against cancer cells .

- 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one (3c) : IC50 = 60.71 μmol L⁻¹ .

Comparison: The thiazolidinone ring introduces additional hydrogen-bonding sites, improving target engagement compared to simpler thiadiazole-thiourea derivatives .

Carbothioate Derivatives

S-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-2-carbothioate (3i) :

- Synthesized from 5-methyl-1,3,4-thiadiazole-2-thiol and indole carboxylic acid .

- Acts as a SARS-CoV-2 main protease inhibitor (IC50 = 2.8 μM) due to thioester-mediated covalent binding .

Contrast with Target Compound :

The carbothioate group enables irreversible enzyme inhibition, whereas thiourea derivatives typically exhibit reversible binding .

Benzene-Diol Derivatives

- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) : Exhibits fluorescence properties influenced by solvent polarity, with absorption bands at 320–350 nm .

- 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) : The heptyl chain enhances lipid bilayer integration, studied in dipalmitoylphosphatidylcholine models .

Structural Impact :

Alkyl chains (methyl vs. heptyl) modulate hydrophobicity and aggregation behavior, critical for membrane-associated applications .

Pyridine-Linked Thiadiazole Derivatives

Compounds combining pyridine and 1,3,4-thiadiazole via a carbonyl thiourea spacer (e.g., N-(5-aryl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamides) demonstrate anti-inflammatory activity. The pyridine ring enhances π-π stacking with COX-2 enzymes, improving potency over non-aromatic analogs .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Thiourea derivatives, particularly those containing the 1,3,4-thiadiazole moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound “Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)-”, exploring its antimicrobial, anticancer, and anti-inflammatory properties through various studies and data.

1. Antimicrobial Activity

Overview

The antimicrobial properties of thiourea derivatives are well-documented. Studies indicate that compounds featuring the 1,3,4-thiadiazole scaffold exhibit notable antibacterial and antifungal activities. For instance, derivatives of thiourea have shown effectiveness against a range of pathogens including Staphylococcus aureus, Escherichia coli, and various fungal strains.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for selected thiourea derivatives against various microorganisms:

| Compound | Microorganism | MIC (μg/mL) |

|---|---|---|

| 6h | S. aureus | 0.78 |

| G | E. coli | 3.125 |

| G | C. albicans | 3.125 |

| G | Aspergillus flavus | 3.125 |

These results demonstrate that many thiourea derivatives possess potent antimicrobial activity, often surpassing standard drugs like nitrofurazone and fluconazole in effectiveness .

2. Anticancer Activity

Cytotoxicity Studies

Recent research has highlighted the anticancer potential of thiourea derivatives containing the 1,3,4-thiadiazole ring. For example, compounds synthesized from this scaffold were evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Case Study: Compound 4

One notable study focused on compound 4 (4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide), which exhibited significant anticancer activity with IC50 values indicating potent inhibition of cancer cell proliferation . The compound's structure allows it to interact effectively with cellular targets involved in cancer progression.

3. Anti-inflammatory Activity

Mechanisms of Action

Thiourea derivatives have also been investigated for their anti-inflammatory properties. The presence of the thiadiazole ring enhances their ability to modulate inflammatory pathways. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .

4. Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is closely related to their structural features. Modifications at specific positions on the thiadiazole ring can significantly impact their efficacy:

- Position 5 Substituents : Altering groups at position 5 of the thiadiazole ring has been shown to enhance or diminish antimicrobial activity.

- Linker Groups : The thiourea bridge serves not only as a linker but also as a pharmacophore contributing to the overall biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-methyl-1,3,4-thiadiazol-2-yl)thiourea derivatives, and what key reaction parameters influence their formation?

- Methodological Answer : The synthesis typically involves cyclization reactions. For example, 2-amino-5-methyl-1,3,4-thiadiazole is reacted with chloroacetyl chloride in a suitable solvent (e.g., methanol or ethanol), followed by refluxing with thiourea to form the thiadiazole-thiourea hybrid. Key parameters include solvent polarity (methanol favors cyclization), reaction temperature (reflux at ~60–80°C), and stoichiometric ratios (1:1.2 molar ratio of thiadiazole intermediate to thiourea). Prolonged reaction times (>6 hours) may improve yields but risk decomposition .

Q. Which spectroscopic methods are essential for structural elucidation of (5-methyl-1,3,4-thiadiazol-2-yl)thiourea compounds, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for NH protons (δ 9.5–10.5 ppm) and methyl groups on the thiadiazole ring (δ 2.2–2.4 ppm). Aromatic protons in substituted derivatives appear at δ 6.9–7.3 ppm .

- IR Spectroscopy : Confirm thiourea C=S stretching (1200–1250 cm⁻¹) and N-H bending (1500–1600 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, S percentages .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported antimicrobial efficacy of 1,3,4-thiadiazole derivatives across different experimental models?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, bacterial strain, or solvent used). To resolve contradictions:

- Standardize testing protocols (e.g., CLSI guidelines for MIC determination).

- Compare solubility profiles (e.g., DMSO vs. aqueous buffers) to assess bioavailability differences.

- Perform molecular docking to evaluate target binding consistency across derivatives, as seen in studies linking thiadiazole scaffolds to mycobacterial enzyme inhibition .

Q. What role do solvent polarity and temperature play in the cyclization step of synthesizing (5-methyl-1,3,4-thiadiazol-2-yl)thiourea derivatives, and how can these parameters be optimized?

- Methodological Answer :

- Solvent Polarity : Polar protic solvents (e.g., methanol) stabilize intermediates via hydrogen bonding, enhancing cyclization efficiency. Non-polar solvents may lead to incomplete reactions .

- Temperature : Reflux temperatures (~65°C) balance reaction kinetics and thermal stability. Higher temperatures (>80°C) risk side reactions (e.g., oxidation of thiol groups). Optimization via controlled heating (e.g., microwave-assisted synthesis) can reduce reaction time by 30–50% .

Q. How do pH-dependent fluorescence changes in (5-methyl-1,3,4-thiadiazol-2-yl)benzene derivatives impact their application in biological imaging studies?

- Methodological Answer : The fluorescence intensity of compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol increases at alkaline pH (8–10) due to deprotonation of hydroxyl groups, enhancing quantum yield. Researchers should:

- Calibrate imaging buffers to pH 7.4–8.0 for maximum signal-to-noise ratio.

- Avoid acidic environments (pH <6), which quench fluorescence and reduce detection sensitivity .

Q. In designing novel thiadiazole-based bioactive compounds, how can molecular docking studies inform the modification of (5-methyl-1,3,4-thiadiazol-2-yl)thiourea scaffolds to enhance target binding?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions between the thiourea moiety and target proteins (e.g., mycobacterial enzymes). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asn138 in Mycobacterium tuberculosis enoyl-ACP reductase) .

- Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiadiazole C5 position to improve binding affinity by 20–30%, as demonstrated in antimycobacterial studies .

Data Analysis and Optimization

Q. What strategies can resolve low yields in multi-step syntheses of thiadiazole-thiourea hybrids?

- Methodological Answer :

- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) after each step to remove byproducts.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization, improving yields from 45% to 65% .

Q. How can computational enzyme design enhance the synthesis of cephalosporin derivatives using (5-methyl-1,3,4-thiadiazol-2-yl)thiourea intermediates?

- Methodological Answer : Tools like PRODA optimize enzyme-substrate binding. For example, penicillin G acylase variants can catalyze the condensation of 7-ZACA (a cephalosporin precursor) with thiadiazole intermediates in aqueous media. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.